molecular formula C8H5FN2 B579947 6-Fluoroquinazoline CAS No. 16499-44-8

6-Fluoroquinazoline

Cat. No. B579947
CAS RN: 16499-44-8
M. Wt: 148.14
InChI Key: JFMDVMJEMZLFKV-UHFFFAOYSA-N
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Description

6-Fluoroquinazoline is a unique chemical compound with the linear formula C8H5FN2 . It’s a part of a collection of unique chemicals provided by Sigma-Aldrich .


Synthesis Analysis

The synthesis of this compound and its derivatives has been a subject of research due to their significant biological activities . One method involves the use of aza-reaction, microwave-assisted reaction, metal-mediated reaction, ultrasound-promoted reaction, and phase-transfer catalysis . Another approach involves the design and synthesis of novel fluorinated quinazolines for evaluation of their anticonvulsant activity and neurotoxicity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a linear formula of C8H5FN2 . The compound has a molecular weight of 148.14 .


Physical And Chemical Properties Analysis

This compound has an exact mass of 148.04375, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Fluoroquinazoline is utilized in the synthesis of various fluoroquinazoline derivatives. For instance, 5-Fluoroquinazoline-2,4-diones and their 2-thio analogs are obtained from 6-fluoroanthranilic acid, offering routes to 5-fluoroquinazolin-4-ones via cyclocondensation (Layeva et al., 2007). Another study explores the synthesis of 7-fluoroquinazolin-4-one from 2,4-difluorobenzoic acid (Layeva et al., 2007).

Antimicrobial Applications

  • This compound derivatives exhibit significant antifungal activities. For example, certain 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives show good antifungal activities with mechanisms involving the disruption of fungal cell membranes and inhibition of mycelial growth (Xu et al., 2007).
  • A series of 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives bearing the 6-fluoroquinazolinyl moiety show excellent antibacterial activities against Xanthomonas oryzae pv. oryzae, a significant pathogen in agriculture (Ding et al., 2021).

Anticancer Applications

  • Some fluoroquinazolinones demonstrate potent anticancer activity. For instance, certain derivatives show broad-spectrum anticancer activity better than reference drugs against human cancer cell lines, with molecular docking studies indicating dual EGFR kinase and tubulin polymerization inhibitory effects (Zayed et al., 2018).

Synthesis of Radiopharmaceuticals

  • This compound derivatives are utilized in the synthesis of radiopharmaceuticals like [18 F]MK-6240, a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, essential for understanding neurodegenerative diseases (Collier et al., 2017).

Safety and Hazards

Sigma-Aldrich provides 6-Fluoroquinazoline as part of a collection of unique chemicals and does not collect analytical data for this product . The buyer assumes responsibility to confirm product identity and/or purity . The product is classified under storage class code 11, which refers to combustible solids .

Future Directions

The most active compounds of 6-Fluoroquinazoline might be used as leads for future modification and optimization . The potential applications of the quinazoline derivatives in fields of biology, pesticides, and medicine have also been explored .

Mechanism of Action

Target of Action

6-Fluoroquinazoline primarily targets the GABA-A receptor . The GABA-A receptor is a type of protein that responds to the neurotransmitter gamma-aminobutyric acid (GABA), which is the chief inhibitory compound in the mature vertebrate central nervous system. Its activation results in a change in cell membrane polarization, thus decreasing neuronal excitability.

Mode of Action

The this compound moiety interacts with the GABA-A receptor by occupying the hydrophobic pocket formed by Asp139, Arg141, Arg142, Asp146, Glu147, and Arg213 . This interaction results in changes in the receptor’s function, potentially altering the transmission of signals in the nervous system.

Biochemical Pathways

Given its interaction with the gaba-a receptor, it can be inferred that it influences the gabaergic system, which plays a crucial role in neuronal excitability, muscle tone, and the sleep-wake cycle .

Pharmacokinetics

Fluoroquinolones, a class of drugs to which this compound belongs, are known for their favorable pharmacokinetic profiles, resulting in high serum concentrations . These properties make them suitable for treating systemic infections .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticonvulsant activities . By interacting with the GABA-A receptor, it can potentially alter neuronal excitability, which may help control seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other compounds, pH levels, and temperature can affect the drug’s solubility and stability . .

properties

IUPAC Name

6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2/c9-7-1-2-8-6(3-7)4-10-5-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMDVMJEMZLFKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=NC=C2C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663980
Record name 6-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16499-44-8
Record name 6-Fluoroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What structural features of 6-fluoroquinazolines contribute to their dual inhibitory activity against TNF-α production and T cell proliferation?

A1: Research by [] investigated the structure-activity relationship of 6-fluoroquinazolines. They found that the presence of a 3,4-(methylenedioxy)phenyl moiety at the C(4)-position of the quinazoline ring, along with a 7-(1-piperazino) group, was crucial for exhibiting both inhibitory activities. Compound 7a, possessing these structural features, demonstrated efficacy in inhibiting TNF-α production and T cell proliferation in vitro and showed anti-inflammatory effects in a rat model of adjuvant arthritis [].

Q2: How effective are 6-fluoroquinazoline derivatives as antifungal agents compared to existing treatments?

A2: A study by [] designed and synthesized a series of 1,3,4-oxa(thia)diazole derivatives containing a this compound moiety. Several compounds exhibited promising antifungal activity against Gibberella zeae, Cytospora mandshurica, and Colletotrichum gloeosporioides. Notably, compounds 6b, 6d, 6t, 6v, and 6x displayed greater than 55% inhibition against Gibberella zeae at 50 µg/mL, outperforming the control agent Hymexazol (51% inhibition). Furthermore, compound 6v exhibited a remarkable 72% inhibition rate against Colletotrichum gloeosporioides at 50 µg/mL, exceeding Hymexazol's 70% inhibition []. This highlights the potential of this compound derivatives as potent antifungal agents.

Q3: What spectroscopic techniques are commonly employed for the structural characterization of novel this compound derivatives?

A3: Researchers utilize a combination of spectroscopic techniques to confirm the synthesis and structural identity of novel this compound compounds. For instance, [] employed ¹H NMR, IR spectroscopy, and elemental analysis. Specifically, ¹H NMR analysis revealed a characteristic single peak in the δ 9.74~9.79 ppm region, indicative of the -NH proton at the 4-position of the quinazoline ring []. Furthermore, IR spectroscopy confirmed the formation of the target compounds by the presence of a peak in the 3618~3278 cm⁻¹ region, corresponding to the N-H stretching vibration [].

Q4: Are there crystallographic studies available for any of the synthesized this compound compounds?

A4: Yes, in addition to spectroscopic characterization, [] employed single-crystal X-ray diffraction analysis to confirm the structures of compounds 6i and 8x. This technique provided detailed three-dimensional structural information, offering valuable insights into the molecular geometry and arrangement of these compounds.

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